Binding Affinity to SSTR2: Satoreotide vs. DOTA-TATE
Satoreotide demonstrates higher affinity for SSTR2 compared to the agonist DOTA-TATE. In binding assays, the dissociation constant (KD) of satoreotide is reported as 0.088 ± 0.01 nM, whereas DOTA-TATE exhibits a KD of 0.48 ± 0.2 nM . This indicates satoreotide binds approximately 5.5-fold more tightly to the receptor.
| Evidence Dimension | Binding affinity (KD) for SSTR2 |
|---|---|
| Target Compound Data | 0.088 ± 0.01 nM |
| Comparator Or Baseline | DOTA-TATE: 0.48 ± 0.2 nM |
| Quantified Difference | ~5.5-fold higher affinity |
| Conditions | In vitro binding assay |
Why This Matters
Higher binding affinity enables use of lower peptide mass doses and contributes to improved tumor-to-background ratios in imaging and therapy.
